molecular formula C15H14N4O2 B11030037 Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate

Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate

Cat. No.: B11030037
M. Wt: 282.30 g/mol
InChI Key: QVHFCDAJVPGNIM-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b][1,2,4]triazine family This compound is characterized by its unique structure, which includes an imidazo[1,2-b][1,2,4]triazine core substituted with ethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl groups, where nucleophiles replace existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-b][1,2,4]triazine derivatives.

Scientific Research Applications

Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate can be compared with other imidazo[1,2-b][1,2,4]triazine derivatives:

    Similar Compounds: 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine, ethyl 6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate.

    Uniqueness: The presence of both ethyl and methyl groups in the compound’s structure provides unique chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing molecules with specific desired properties.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-3-21-14(20)13-10(2)16-15-17-12(9-19(15)18-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

QVHFCDAJVPGNIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=C(N=C2N=C1C)C3=CC=CC=C3

Origin of Product

United States

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